molecular formula C9H7BrClN3 B13587604 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13587604
M. Wt: 272.53 g/mol
InChI Key: XEZRIERNFQQMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its versatile role in medicinal chemistry, particularly in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The specific bromo and chloro substituents at the 3- and 7-positions, combined with the cyclopropyl group at the 5-position, create a multifunctional template ideal for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions . Pyrazolo[1,5-a]pyrimidines are notable for their ability to act as ATP-competitive inhibitors, disrupting aberrant signaling pathways in cancer cells . Research highlights this core structure as a key pharmacophore in inhibitors targeting critical kinases such as EGFR, B-Raf, and MEK, which are implicated in non-small cell lung cancer and melanoma . The structural features of this bromo- and chloro-substituted derivative make it a promising building block for developing compounds with enhanced binding affinity, selectivity, and improved pharmacokinetic properties. This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, as halogenated reagents may pose handling risks .

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2

InChI Key

XEZRIERNFQQMFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step approach:

  • Construction of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation reactions.
  • Selective halogenation to introduce bromine and chlorine atoms at desired positions.
  • Introduction of the cyclopropyl group at the 5-position through alkylation or substitution reactions.

This approach is consistent with the general methods used for pyrazolo[1,5-a]pyrimidine derivatives, leveraging the reactivity of 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions to form the bicyclic system.

Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core

One of the most efficient methods for preparing pyrazolo[1,5-a]pyrimidine cores involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of sulfuric acid as a catalyst and acetic acid as the solvent. This method yields the bicyclic system in high yields (87–95%) under mild conditions at room temperature.

Reagents Conditions Yield (%) Notes
5-Amino-3-arylamino-1H-pyrazoles Acetic acid, catalytic H2SO4, RT 87–95 Reaction monitored by TLC; high purity
1,3-Diketones or β-ketoesters Stirring until completion Efficient for various substituents

This method provides a versatile platform to introduce various substituents on the pyrazolo[1,5-a]pyrimidine ring, including the cyclopropyl group via appropriate diketone or ketoester precursors.

Introduction of the Cyclopropyl Group at the 5-Position

The cyclopropyl substituent at the 5-position can be introduced by using cyclopropyl-containing 1,3-diketones or β-ketoesters in the initial cyclocondensation step. For example, ethyl cyclopropylacetate or cyclopropyl-substituted diketones serve as alkylating agents that become incorporated into the pyrazolo[1,5-a]pyrimidine ring during ring closure.

This method ensures regioselective placement of the cyclopropyl group and high overall yields of the target compound.

Detailed Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Purity/Characterization
Cyclocondensation 5-Amino-3-arylamino-1H-pyrazole + cyclopropyl diketone; AcOH + H2SO4; RT 87–95 TLC monitored; isolated as white crystals
Bromination at 3-position N-Bromosuccinimide; CH2Cl2; 0–20 °C; 16 h 76 HPLC 96%; 1H NMR and 13C NMR confirmed
Chlorination at 7-position Chlorination reagents (e.g., N-chlorosuccinimide) or chlorinated precursors Variable Confirmed by NMR and MS
Purification Extraction, washing with aqueous solutions, drying, recrystallization High purity (>95%) achieved

Mechanistic Insights and Optimization Notes

  • The cyclocondensation proceeds via nucleophilic attack of the amino group on the diketone carbonyl, followed by ring closure and dehydration under acidic catalysis.
  • Bromination with NBS is regioselective for the 3-position due to electronic and steric factors of the bicyclic system.
  • The presence of the chlorine atom at the 7-position influences the reactivity and selectivity of subsequent substitution reactions.
  • Reaction temperature and solvent choice (e.g., dichloromethane for bromination, acetic acid for cyclocondensation) are critical for optimizing yield and purity.
  • Workup procedures involving aqueous washes and recrystallization are essential for removing impurities and achieving high purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Key Observations
Pyrazolo[1,5-a]pyrimidine core formation 5-Aminopyrazole + cyclopropyl diketone; AcOH + H2SO4; RT 87–95 Mild conditions, high yield
Bromination (3-position) N-Bromosuccinimide; CH2Cl2; 0–20 °C; 16 h 76 Regioselective; requires careful temp control
Chlorination (7-position) N-Chlorosuccinimide or chlorinated precursors Variable Usually prior to bromination
Purification Aqueous washing, drying, recrystallization Essential for >95% purity

The preparation of This compound involves a strategic sequence of cyclocondensation, selective halogenation, and introduction of the cyclopropyl group. The most reliable and high-yielding method for constructing the pyrazolo[1,5-a]pyrimidine core is the acid-catalyzed condensation of 5-aminopyrazoles with cyclopropyl-containing diketones. Subsequent selective bromination using N-bromosuccinimide under controlled conditions installs the bromine atom at the 3-position, while chlorination at the 7-position is achieved through precursor selection or chlorination reactions.

The described synthetic routes are supported by robust experimental data, including yields up to 95%, high purity confirmed by chromatographic and spectroscopic methods, and reproducible reaction conditions. These methods provide a solid foundation for further functionalization and application of this compound in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Chemistry: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .

Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications, including cancer treatment and anti-inflammatory therapies. Its ability to modulate specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent positions and electronic characteristics. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activity Reference
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 3-Br, 7-Cl Inactive against Pim-1 kinase; serves as a precursor for active derivatives .
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 5-Cl, 7-NH2 Improved solubility due to the amine group; moderate activity in kinase assays .
7-(Trifluoromethyl)-3-bromo-pyrazolo[1,5-a]pyrimidine 3-Br, 7-CF3 Enhanced electron-withdrawing effects; used in agrochemicals (e.g., pesticides) .
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 5-biphenyl, 7-NH(CH2Py) Potent kinase inhibitor (IC50 = 27 nM) due to 5-position aromatic substitution .

Key Observations :

  • Position 5 : The cyclopropyl group in the target compound introduces steric hindrance, which may enhance selectivity compared to smaller substituents (e.g., Cl or NH2). In kinase inhibition, 5-substituted derivatives show 100-fold higher potency than 3-substituted analogs .
  • Position 7 : Chlorine (Cl) vs. trifluoromethyl (CF3) alters electronic properties. CF3 increases lipophilicity and metabolic stability, making it preferable in agrochemicals, while Cl improves reactivity for further functionalization .
  • Position 3 : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the scaffold .
Physicochemical Properties
Property 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine 3-Bromo-7-CF3-pyrazolo[1,5-a]pyrimidine 5-Biphenyl-3-bromo-pyrazolo[1,5-a]pyrimidine
Molecular Weight ~316.5 g/mol ~320.1 g/mol ~456.1 g/mol
LogP (Predicted) ~2.8 ~3.5 ~4.2
Solubility Moderate (DMSO) Low (aqueous) Low (aqueous)
Melting Point Not reported 163–165°C 162–164°C

Biological Activity

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of monoamine oxidase B (MAO-B). This compound exhibits a unique structure characterized by a bromine atom at the 3-position, a chlorine atom at the 7-position, and a cyclopropyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system. Its molecular formula is C9H7BrClN3C_9H_7BrClN_3 with a molecular weight of approximately 272.53 g/mol .

The primary biological activity attributed to this compound is its ability to inhibit MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. Inhibition of this enzyme can lead to increased levels of dopamine, which is particularly beneficial in treating neurodegenerative disorders like Parkinson's disease .

Table 1: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionImplications
MAO-B InhibitionPrevents dopamine breakdownPotential treatment for Parkinson's disease
Anticancer ActivityInduces apoptosis in cancer cellsPossible use in cancer therapy
Enzyme InhibitionTargets specific metabolic enzymesEnhances neurotransmitter levels

Synthesis and Derivatives

The synthesis of this compound typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Case Study: Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through pathways that affect cell cycle regulation and promote programmed cell death .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its structural analogs:

Compound NameStructural FeaturesBiological Activity
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidineMethyl group instead of cyclopropylModerate MAO-B inhibition
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneTrifluoromethyl group at position 7Enhanced anticancer activity
3-Bromo-7-methylpyrazolo[1,5-a]pyrimidineLacks chlorine and has a methyl group insteadLowered enzymatic inhibition

Q & A

Q. What are the established synthetic routes for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl precursors to form the pyrazolo[1,5-a]pyrimidine core. Halogenation steps introduce bromo and chloro groups:
  • Cyclopropane Introduction : Cyclopropyl groups are incorporated via nucleophilic substitution or cross-coupling reactions using cyclopropane-containing precursors (e.g., cyclopropylboronic acids) under palladium catalysis .
  • Chlorination : Phosphorus oxychloride (POCl₃) in refluxing dioxane is a common method for introducing chlorine at the 7-position, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid is employed for 3-position substitution .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts. For example, the cyclopropyl group shows characteristic upfield protons (δ 0.5–1.5 ppm) and carbons (δ 8–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching bromine/chlorine .
  • X-ray Crystallography : Resolves regiochemistry ambiguities, particularly for distinguishing between N1 vs. N2 substitutions in the pyrazole ring .

Q. What preliminary biological assays are recommended to screen this compound for kinase inhibition?

  • Methodological Answer :
  • Kinase Profiling Panels : Use ATP-competitive assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, VEGFR2). The trifluoromethyl and halogen substituents in related compounds enhance binding to hydrophobic kinase pockets .
  • Dose-Response Curves : Determine IC₅₀ values in triplicate, using staurosporine as a positive control. Contradictory data across kinase families may arise from differential ATP-binding site conformations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Solvent Optimization : Replace dioxane with toluene or THF to reduce toxicity. Microwave-assisted synthesis can reduce reaction time (e.g., 30 minutes at 150°C vs. 3 hours reflux) .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos for cyclopropane coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (1:4) or recrystallization from cyclohexane/CH₂Cl₂ (1:1) .

Q. How can structural ambiguities arising from regioisomeric byproducts be resolved during synthesis?

  • Methodological Answer :
  • NOE NMR Experiments : Differentiate between regioisomers by analyzing spatial proximity of substituents. For example, the cyclopropyl group’s protons show NOE correlations with adjacent pyrimidine protons .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to assign the correct structure .

Q. What strategies mitigate discrepancies in bioactivity data between enzyme inhibition assays and cell-based studies?

  • Methodological Answer :
  • Membrane Permeability Assays : Use Caco-2 cell monolayers to evaluate passive diffusion. Low permeability (Papp < 1 × 10⁻⁶ cm/s) may explain reduced cellular activity despite strong enzyme inhibition .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Structural modifications (e.g., replacing bromine with CF₃) improve stability .

Structure-Activity Relationship (SAR) Focus

Q. How does the cyclopropyl group influence the compound’s binding to biological targets compared to other alkyl substituents?

  • Methodological Answer :
  • Steric Effects : The cyclopropane’s rigid geometry reduces conformational flexibility, enhancing entropy-driven binding. Compare IC₅₀ values against analogs with methyl or isopropyl groups .
  • Electron-Withdrawing Effects : Cyclopropane’s strain increases electrophilicity at adjacent positions, facilitating covalent interactions with cysteine residues in kinases .

Q. What role do the bromo and chloro substituents play in facilitating cross-coupling reactions for further derivatization?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Bromine at the 3-position reacts efficiently with arylboronic acids (Pd(dba)₂, SPhos, K₃PO₄, 80°C). Chlorine at the 7-position is less reactive but can undergo Ullmann-type couplings under copper catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.